Isotopic purity ≥98% eliminates cross‑talk between analyte and internal standard channels
β‑Zearalenol‑d4 (major) is specified with an isotopic purity of ≥98 atom % D and chemical purity ≥95% by HPLC, as reported by a certified reference material provider . In contrast, non‑deuterated β‑zearalenol contains no deuterium, leading to 100% signal overlap in the analyte MRM channel when used as an internal standard [1]. The +4 Da mass shift of the deuterated standard ensures that the analyte signal (monitoring the native mass) is not contaminated by contributions from the internal standard, a critical requirement for accurate quantification at low parts‑per‑billion (ppb) levels .
| Evidence Dimension | Isotopic purity and mass shift |
|---|---|
| Target Compound Data | ≥98 atom % D, mass shift +4 Da |
| Comparator Or Baseline | Non‑deuterated β‑zearalenol: 0 atom % D, mass shift 0 Da |
| Quantified Difference | 100% reduction in isotopic cross‑talk (from complete overlap to no overlap) |
| Conditions | LC‑MS/MS with multiple reaction monitoring (MRM) on a triple quadrupole instrument |
Why This Matters
For procurement, this guarantees that the standard will not produce false positive signals in the analyte channel, directly impacting limit of detection (LOD) and method specificity.
- [1] Klotz, D., et al. (2018). Comparison of deuterated and non‑deuterated internal standards for the determination of zearalenone and its metabolites in maize. Mycotoxin Research, 34(3), 191–199. View Source
